molecular formula C7H9N3O2 B13539570 3-Amino-3-(pyrazin-2-yl)propanoic acid

3-Amino-3-(pyrazin-2-yl)propanoic acid

Cat. No.: B13539570
M. Wt: 167.17 g/mol
InChI Key: YQTIJSCUNSAKSA-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Pyrazine (B50134) Derivatives

3-Amino-3-(pyrazin-2-yl)propanoic acid is a derivative of pyrazine, a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 4. mdpi.com The pyrazine ring is a significant scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. nih.govnih.gov Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govmdpi.com

In drug design, the pyrazine nucleus is often used as a bioisostere for other aromatic rings like benzene (B151609) or pyridine. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov This ability to form specific molecular interactions is a key reason for its incorporation into drug candidates. The presence of the pyrazine ring in this compound, therefore, provides a foundation for its application as a building block in the development of new therapeutic agents, leveraging the established importance of the pyrazine core in molecular recognition by biological systems. researchgate.net

Significance of Substituted Propanoic Acids and Non-Proteinogenic Amino Acids

The structure of this compound also includes a substituted propanoic acid framework. Propanoic acid derivatives, particularly arylpropionic acids, are a well-established class of compounds in pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. researchgate.netfrontiersin.orghumanjournals.com This class of molecules is known for a broad range of biological activities beyond inflammation, including anticancer and anticonvulsant properties. humanjournals.comresearchgate.net The carboxylic acid group is a key functional feature, often involved in binding to enzyme active sites.

Furthermore, this compound is classified as a non-proteinogenic β-amino acid. Non-proteinogenic amino acids (NPAAs) are those not found among the 20 standard amino acids encoded by the genetic code. mdpi.comnih.gov NPAAs are of immense value in drug discovery because they offer a way to create novel molecular structures with improved pharmacological properties. mdpi.comoatext.com Incorporating NPAAs, particularly β-amino acids, into peptide-based drugs or other small molecules can enhance their stability against enzymatic degradation, thereby increasing their half-life in the body. nih.govmdpi.com Their unique side chains and backbones can also lead to more potent and selective interactions with biological targets. nih.govnih.gov The β-amino acid structure is particularly significant in the design of enzyme inhibitors, where it can mimic transition states or key binding motifs of natural substrates. mdpi.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a specialized chemical building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. mdpi.comoatext.com DPP-4 is a serine protease that is a key therapeutic target for the management of type 2 diabetes. nih.govoatext.com Inhibitors of this enzyme, known as "gliptins," work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in a glucose-dependent manner. nih.govoatext.com

Structural studies of DPP-4 inhibitors have revealed that β-amino acid moieties are crucial for their activity, as they can form important interactions within the enzyme's active site. mdpi.com Specifically, the amino group of the β-amino acid often interacts with key amino acid residues in the S1 subsite of the enzyme, while the side chain (in this case, the pyrazin-2-yl group) can occupy the hydrophobic S2 subsite. oatext.com The pyrazine ring is particularly effective in this role, where it can engage in favorable hydrophobic and π-π stacking interactions.

Therefore, the research focus on this compound is centered on its use in synthetic organic chemistry to construct complex molecules targeted at DPP-4. Its synthesis and incorporation into larger scaffolds are key steps in the discovery and development of new antidiabetic drug candidates. mdpi.comresearchgate.net The compound serves as a critical intermediate, providing the necessary structural components—the β-amino acid backbone and the pyrazine side chain—required for high-potency inhibition of the DPP-4 enzyme.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-3-pyrazin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-4-9-1-2-10-6/h1-2,4-5H,3,8H2,(H,11,12)

InChI Key

YQTIJSCUNSAKSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Retrosynthetic Analysis of 3-Amino-3-(pyrazin-2-yl)propanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves breaking bonds to identify potential synthetic routes. amazonaws.com For this compound, two primary disconnections guide the synthetic strategy.

Disconnection 1 (Cα-Cβ Bond): Cleavage of the bond between the α and β carbons suggests a Mannich-type reaction. This disconnection leads to a pyrazinyl imine (or its aldehyde and amine precursors) and an enolate equivalent of acetic acid. This is a common and powerful strategy for forming β-amino carbonyl compounds. nih.gov

Disconnection 2 (Cβ-N Bond): Breaking the bond between the β-carbon and the amino group points towards a conjugate addition pathway. This approach identifies an α,β-unsaturated ester containing a pyrazine (B50134) moiety as a key intermediate (a Michael acceptor) and an ammonia (B1221849) equivalent as the nucleophile.

These retrosynthetic pathways simplify the complex target into readily accessible starting materials, such as pyrazine-2-carbaldehyde (B1279537), malonic acid derivatives, and ammonia sources. wikipedia.org

Conventional Approaches to β-Amino Acid Synthesis Applied to this compound Scaffolds

Several classical methods for synthesizing β-amino acids can be effectively adapted to produce the this compound core structure. illinois.edu

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound with an acidic α-hydrogen. nih.govorganic-chemistry.org To synthesize this compound, this reaction can be adapted by using pyrazine-2-carbaldehyde, an ammonia source (like ammonia or a protected amine), and an enolizable acetic acid equivalent, such as a ketene (B1206846) silyl (B83357) acetal (B89532) derived from ethyl acetate (B1210297).

The reaction proceeds via the in situ formation of a pyrazinyl imine from the aldehyde and ammonia. This imine then acts as an electrophile, which is attacked by the nucleophilic enolate. The final product is the β-amino ester, which can be hydrolyzed to the target β-amino acid. Lewis acid catalysts are often employed to enhance the electrophilicity of the imine and promote the reaction. organic-chemistry.org

Table 1: Proposed Mannich-Type Reaction Components

Role Reactant
Aldehyde Pyrazine-2-carbaldehyde
Amine Source Ammonia (or Benzylamine)
Enolate Precursor Ketene silyl acetal of ethyl acetate

Conjugate addition, or Michael addition, is another cornerstone of β-amino acid synthesis. illinois.edu This strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, the key precursor would be an ester of 3-(pyrazin-2-yl)acrylic acid.

The synthesis would involve the addition of an ammonia equivalent, such as lithium hexamethyldisilazide (LiHMDS) or a protected amine, to the β-position of the pyrazinyl acrylate (B77674) ester. The resulting enolate is then protonated to yield the desired β-amino ester. Subsequent hydrolysis of the ester group affords the final this compound.

Table 2: Proposed Conjugate Addition Reaction Components

Role Reactant
Michael Acceptor Ethyl 3-(pyrazin-2-yl)acrylate
Nitrogen Nucleophile Lithium hexamethyldisilazide (LiHMDS)

The classical Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis. wikipedia.orgmasterorganicchemistry.com While the direct Strecker reaction yields α-amino acids, related methodologies can be adapted for β-amino acid synthesis. One such adaptation is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.

In the context of this compound, pyrazine-2-carbaldehyde would be condensed with malonic acid in the presence of an alcoholic ammonia solution. This reaction proceeds through a Knoevenagel condensation to form a pyrazinylidene malonic acid, followed by a conjugate addition of ammonia and subsequent decarboxylation to yield the target β-amino acid.

Stereoselective and Enantioselective Synthesis of this compound

Since the β-carbon of this compound is a stereocenter, controlling its stereochemistry is crucial for applications in pharmaceuticals and peptidomimetics. Enantioselective synthesis aims to produce a single enantiomer of the target molecule. tcichemicals.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is highly effective for stereoselective Mannich-type and conjugate addition reactions.

For instance, in a Mannich-type reaction, a chiral oxazolidinone (an Evans auxiliary) can be acylated to form a chiral enolate precursor. Reaction of this chiral enolate with the pyrazinyl imine proceeds with high diastereoselectivity, as the bulky auxiliary blocks one face of the enolate, directing the imine to attack from the less hindered side. tcichemicals.com Subsequent removal of the auxiliary by hydrolysis yields the enantiomerically enriched β-amino acid. Similarly, chiral amines derived from pseudoephedrine can be used as auxiliaries to direct the stereoselective alkylation of enolates. nih.gov

Table 3: Example of Chiral Auxiliary Application

Reaction Type Chiral Auxiliary Function
Mannich-Type Reaction (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Attached to the acetate component to form a chiral enolate, directing the facial selectivity of the imine addition.

Organocatalytic Enantioselective Syntheses

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino acids. A plausible and commonly employed organocatalytic approach for the synthesis of this compound would be the Mannich reaction. This reaction involves the addition of a ketone-derived enolate or a similar nucleophile to an imine.

In a hypothetical organocatalytic Mannich reaction for the target compound, pyrazine-2-carbaldehyde would serve as the aldehyde precursor. This would be reacted with a suitable amine to form the corresponding pyrazinyl imine in situ. A ketene silyl acetal, derived from acetic acid, could then act as the nucleophile. The stereochemical outcome of the reaction would be controlled by a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid.

Table 1: Hypothetical Organocatalytic Mannich Reaction Parameters

ParameterDescription
Aldehyde Pyrazine-2-carbaldehyde
Amine Source e.g., p-methoxyaniline
Nucleophile Ketene silyl acetal
Catalyst Chiral Brønsted acid (e.g., BINOL-derived phosphoric acid) or chiral amine (e.g., proline derivative)
Solvent Toluene, Dichloromethane
Temperature -20 °C to room temperature

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers another robust avenue for the enantioselective synthesis of β-amino acids. A key strategy in this domain is the asymmetric hydrogenation of a β-aminoacrylate precursor. This approach would involve the initial synthesis of a dehydroamino acid derivative, specifically 3-(pyrazin-2-yl)propenoic acid, which could then be subjected to asymmetric hydrogenation using a chiral metal catalyst.

The synthesis of the β-aminoacrylate precursor could be achieved through a Knoevenagel-type condensation of pyrazine-2-carbaldehyde with a glycine (B1666218) equivalent, followed by the introduction of the amino group. Subsequent asymmetric hydrogenation, typically employing chiral rhodium or ruthenium phosphine (B1218219) complexes, would then furnish the desired enantiomer of this compound.

Table 2: Potential Metal-Catalyzed Asymmetric Hydrogenation Strategy

StepReactionReagents and Conditions
1 Synthesis of β-aryl-α,β-unsaturated esterPyrazine-2-carbaldehyde, malonic acid derivative, piperidine, pyridine
2 Introduction of amine functionalitye.g., Michael addition of an amine
3 Asymmetric HydrogenationH₂, Chiral Rhodium or Ruthenium catalyst (e.g., Rh(COD)₂(R,R)-DIPAMP), Methanol (B129727)

The success of this pathway is contingent on the efficient synthesis of the enamine precursor and the effectiveness of the chosen chiral catalyst in reducing the double bond with high enantioselectivity.

Enzymatic or Biocatalytic Pathways for Stereoselective Production

Biocatalysis presents an environmentally benign and highly selective alternative for the synthesis of chiral amino acids. One potential enzymatic route for the production of this compound is through the use of aminotransferases (transaminases). These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.

A biocatalytic process could be envisioned starting from 3-(pyrazin-2-yl)-3-oxopropanoic acid. A stereoselective transaminase, either a wild-type or an engineered variant, could then be employed to convert this β-keto acid into the corresponding β-amino acid with high enantiopurity. This process often requires a sacrificial amino donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP).

Another biocatalytic approach is the kinetic resolution of a racemic mixture of this compound or its ester derivative. This would involve an enzyme, such as a lipase (B570770) or an acylase, that selectively reacts with one enantiomer, allowing for the separation of the two. For instance, a lipase could selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer's ester unreacted.

Table 3: Potential Enzymatic Approaches

ApproachEnzyme ClassSubstrateKey Features
Asymmetric Synthesis Transaminase3-(Pyrazin-2-yl)-3-oxopropanoic acidHigh enantioselectivity, mild reaction conditions.
Kinetic Resolution Lipase/AcylaseRacemic ester of this compoundSeparation of enantiomers based on differential reaction rates.

Development of Novel Synthetic Pathways for this compound and its Derivatives

The development of novel synthetic pathways for this specific amino acid would likely focus on increasing efficiency, reducing the number of steps, and improving stereocontrol. One such avenue could be the application of the Strecker synthesis, a well-established method for producing α-amino acids, adapted for β-amino acid synthesis. A modified Strecker reaction starting from pyrazine-2-carbaldehyde, a cyanide source, and an amine could potentially yield the corresponding α-aminonitrile, which could then be homologated and hydrolyzed to the target β-amino acid.

Furthermore, C-H activation methodologies are an emerging area in organic synthesis that could provide novel routes. A direct C-H amination of a suitable pyrazine-containing propanoic acid derivative, catalyzed by a transition metal complex, could offer a more atom-economical approach.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Regardless of the chosen synthetic pathway, optimization of reaction conditions is paramount to achieving high yields and selectivity. For the hypothetical organocatalytic Mannich reaction, screening of various chiral catalysts, solvents, temperatures, and additives would be necessary. For instance, the acidity of a Brønsted acid catalyst or the steric and electronic properties of an amine catalyst can have a profound impact on the stereochemical outcome.

In metal-catalyzed hydrogenation, the choice of the chiral ligand, solvent, and hydrogen pressure are critical parameters to optimize. The substrate-to-catalyst ratio is also a key factor influencing both the efficiency and cost-effectiveness of the process.

Chemical Reactivity and Functionalization of 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Transformations at the Carboxyl Group of 3-Amino-3-(pyrazin-2-yl)propanoic Acid

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical of this functional group. libretexts.orgjackwestin.com Key transformations include esterification and amidation, which are fundamental for creating derivatives with altered solubility, reactivity, and biological activity.

Esterification: The carboxyl group can be converted to an ester through various methods. A common approach is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. jackwestin.com Alternatively, for milder conditions, the amino acid can be treated with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a suitable base or in an ionic liquid medium. researchgate.net

Amide Formation: The synthesis of amides from the carboxyl group typically requires the use of coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction with primary or secondary amines, leading to the formation of a stable amide bond. jackwestin.com This reaction is central to the formation of peptide linkages.

Reaction TypeTypical ReagentsProductSignificance
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 3-amino-3-(pyrazin-2-yl)propanoateIncreases lipophilicity; creates a protecting group for the carboxyl function.
Amide FormationAmine (e.g., Aniline), Coupling Agent (e.g., DCC)3-Amino-N-phenyl-3-(pyrazin-2-yl)propanamideForms stable amide bonds, crucial for building larger molecules like peptidomimetics. chem-soc.si

Reactions Involving the Amino Group of this compound

The primary amino group at the β-position is a versatile nucleophile, enabling a variety of modifications such as N-alkylation, acylation, and the formation of imines.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides under basic conditions to form N-acyl derivatives. libretexts.org This reaction is often used to introduce specific functional groups or to protect the amine during subsequent transformations.

N-Alkylation: Direct N-alkylation can be achieved by reacting the amino acid with alkyl halides, though this method can sometimes lead to over-alkylation. monash.edugoogle.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing mono-N-alkylated products. mdpi.com Catalytic methods using alcohols as alkylating agents have also been developed as a greener alternative. core.ac.uk

Imination (Schiff Base Formation): The primary amine can condense with aldehydes or ketones to form an imine, or Schiff base. libretexts.org This reaction is typically reversible and can be used to introduce complex substituents or as an intermediate step in other transformations.

Reaction TypeTypical ReagentsProduct ClassSignificance
N-AcylationAcetyl Chloride, BaseN-Acetyl derivativeAmine protection; modification of biological activity.
N-AlkylationAlkyl Halide (e.g., Methyl Iodide), BaseN-Alkyl derivativeModulates peptide conformation and bioavailability. monash.edu
Reductive AminationAldehyde (e.g., Benzaldehyde), Reducing Agent (e.g., NaBH₃CN)N-Benzyl derivativeControlled mono-alkylation. mdpi.com
IminationAldehyde or KetoneImine (Schiff Base)Intermediate for further synthesis. libretexts.org

Chemical Modifications and Substitutions on the Pyrazine (B50134) Moiety

The pyrazine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. thieme-connect.de

Electrophilic Substitution: Direct electrophilic substitution (such as nitration or halogenation) on the pyrazine ring is challenging due to the deactivating effect of the two nitrogen atoms. thieme-connect.describd.com Such reactions, if they proceed, require harsh conditions and often result in low yields. The presence of activating groups on the ring or conversion to an N-oxide can facilitate these transformations. matanginicollege.ac.in

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is much more reactive towards nucleophiles. If a good leaving group, such as a halogen, is present on the ring, it can be readily displaced by nucleophiles like amines, alkoxides, or thiols. thieme-connect.de While the parent this compound does not have such a leaving group, synthetic strategies can introduce one, opening pathways for diverse functionalization. For instance, the reaction of 2-chloropyrazine (B57796) with nucleophiles to form substituted products is a well-established process. scribd.com

Reaction TypeCondition/RequirementPotential ProductNote
Electrophilic SubstitutionHarsh conditions (e.g., strong acids, high temperature); often low yield.Halogenated or nitrated pyrazine ring.Generally difficult due to the electron-deficient nature of the pyrazine ring. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr)Requires a precursor with a leaving group (e.g., -Cl, -Br) on the pyrazine ring.Amino-, alkoxy-, or thio-substituted pyrazine ring.A common strategy for functionalizing electron-poor heterocycles. thieme-connect.de

Formation of Peptidomimetics and Oligomers Incorporating this compound

As a β-amino acid, this compound is a valuable building block for the synthesis of peptidomimetics. mdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation and improved bioavailability. mdpi.com

The incorporation of β-amino acids into peptide chains induces unique secondary structures, such as helices and turns, that differ from those formed by α-amino acids. nih.gov The pyrazine moiety can further influence the conformation and introduce a site for metal chelation or hydrogen bonding. researchgate.net

Synthesis of peptidomimetics containing this unit can be achieved using standard solid-phase or solution-phase peptide synthesis techniques. google.com This involves the sequential coupling of amino acids, where the amino group of one unit is protected (e.g., with Fmoc or Boc) while the carboxyl group of another is activated for amide bond formation.

ApplicationSynthetic StrategyResulting StructureKey Feature
Peptidomimetic SynthesisSolid-Phase Peptide Synthesis (SPPS)Peptide chain containing a β³-pyrazin-2-yl residue.Enhanced proteolytic stability and novel conformational properties. mdpi.commdpi.com
Oligomer FormationStep-growth polymerizationβ-Peptide oligomerForms stable, predictable secondary structures (e.g., helices).

Cyclization Reactions and Synthesis of Derived Heterocycles from this compound

The bifunctional nature of this compound makes it a prime candidate for various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions can be either intramolecular or intermolecular.

Intramolecular Cyclization: Under appropriate conditions, the amino and carboxyl groups can react to form a six-membered lactam ring, specifically a derivative of piperazin-2-one. This type of cyclization is a key step in the synthesis of various heterocyclic scaffolds. researchgate.net

Intermolecular Cyclization: Two molecules of an ester derivative of the amino acid can undergo intermolecular cyclization to form a 2,5-diketopiperazine, a common heterocyclic motif in natural products. libretexts.org

Reactions with Other Reagents: The compound can also serve as a synthon for building more complex heterocycles. For example, the primary amino group can react with 1,3-dicarbonyl compounds in condensation reactions to form seven-membered rings or other fused systems. The "tert-amino effect" describes cyclization reactions where an ortho-substituted N,N-dialkylaniline undergoes ring closure, a principle that can be extended to heterocyclic amines. nih.gov Furthermore, the conversion of the primary amino group into a piperazine (B1678402) ring through reactions like reductive cyclization of dioximes offers another route to complex heterocycles. nih.gov

Reaction TypePotential Reagent(s)Resulting Heterocycle
Intramolecular LactamizationDehydrating agent/HeatPiperazin-2-one derivative
Intermolecular DimerizationEster derivative/HeatDiketopiperazine
Condensation/Cyclization1,3-Dicarbonyl compoundsFused pyrimidine (B1678525) or diazepine (B8756704) derivatives
AnnulationNitrosoalkenes followed by reductive cyclizationPiperazine ring fused or attached to the original structure. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Conformational Analysis of 3-Amino-3-(pyrazin-2-yl)propanoic Acid in Various States

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is vital for understanding the molecule's energy landscape, stability, and interactions in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), one can deduce information about the connectivity and spatial proximity of atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the general chemical shifts for amino acids and pyrazine (B50134) derivatives. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxyl (C=O)-~170-175Typically a broad signal, chemical shift is pH-dependent.
α-Carbon (CH-NH₃⁺)~4.0-4.5~50-55Position is influenced by the adjacent pyrazine ring and amino group.
β-Carbon (CH₂)~3.0-3.5~35-40Appears as a multiplet due to coupling with the α-proton.
Pyrazine C2'-~150-155Carbon adjacent to the substituent and a nitrogen atom.
Pyrazine C3'~8.5-8.7~143-146Proton is deshielded by the adjacent nitrogen.
Pyrazine C5'~8.5-8.7~143-146Proton is deshielded by the adjacent nitrogen.
Pyrazine C6'~8.4-8.6~142-145Proton is deshielded by the adjacent nitrogen.
Amino (NH₃⁺)~7.5-8.5-Broad signal, often exchanges with solvent protons.

Conformational preferences in solution could be studied using techniques like Rotating frame Overhauser Effect Spectroscopy (ROESY) to determine which protons are close in space, providing insight into the preferred rotamers around the Cα-Cβ bond.

X-ray Crystallography for Solid-State Structures and Polymorphism

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov It also reveals how molecules pack together in a crystal lattice, stabilized by intermolecular forces like hydrogen bonds. For amino acids, hydrogen bonding between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups is a dominant feature of their crystal structures. wjarr.com

A search of crystallographic databases did not yield a specific structure for this compound. However, if a crystal structure were determined, it would be expected to exist as a zwitterion. Key insights would include:

Intramolecular Conformation: The precise dihedral angles defining the orientation of the pyrazine ring relative to the amino acid backbone.

Intermolecular Interactions: A detailed map of the hydrogen-bonding network. The pyrazine nitrogens could act as hydrogen bond acceptors, while the ammonium group would be a donor and the carboxylate group an acceptor.

Polymorphism: The ability of the compound to crystallize in different forms (polymorphs) could be investigated. Different polymorphs can have distinct physical properties, and their study is crucial in fields like pharmaceuticals.

Vibrational Spectroscopy (IR, Raman, THz) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its structure and functional groups. nih.gov These techniques are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. wjarr.com

While experimental spectra for this compound are not widely published, data from the closely related isomer, 3-amino-2-pyrazinecarboxylic acid, offers valuable insight into the expected vibrational frequencies. nanoient.orgnanoient.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound Assignments are based on general values for amino acids and published data for the isomer 3-amino-2-pyrazinecarboxylic acid. nanoient.orgnanoient.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
N-H Stretching (of -NH₃⁺)3200 - 2800 (broad)IR, RamanA very broad and strong band due to strong hydrogen bonding.
C-H Stretching (Aromatic)3100 - 3000IR, RamanCharacteristic of the pyrazine ring.
C-H Stretching (Aliphatic)3000 - 2850IR, RamanFrom the -CH₂- and -CH- groups.
C=O Stretching (of -COO⁻)1600 - 1560 (asymmetric)IRStrong absorption, characteristic of the carboxylate anion.
N-H Bending (of -NH₃⁺)1550 - 1480 (asymmetric)IROften overlaps with other bands.
C=N, C=C Ring Stretching1600 - 1400IR, RamanMultiple bands from the pyrazine ring vibrations.
C-N Stretching1200 - 1020IRAssociated with the C-NH₃⁺ bond.

Terahertz (THz) spectroscopy, which probes lower frequency vibrations (typically <100 cm⁻¹), could provide information on collective vibrational modes and intermolecular hydrogen bonding, offering further insight into the solid-state structure.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. unito.it When coupled with tandem mass spectrometry (MS/MS), it allows for the study of fragmentation pathways, which can confirm the molecular structure. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like amino acids, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. unito.it

The predicted monoisotopic mass of this compound (C₇H₉N₃O₂) is 167.0695 g/mol . uni.lu In an MS/MS experiment, the [M+H]⁺ ion (m/z 168.0768) would be isolated and fragmented through collision-induced dissociation (CID).

Table 3: Plausible Fragmentation Pathways for Protonated this compound ([M+H]⁺) This table outlines predicted fragmentation patterns based on the known behavior of amino acids.

Fragment Ion (m/z) Neutral Loss Formula of Loss Plausible Fragment Structure
151.0716NH₃NH₃Loss of the amino group as ammonia (B1221849).
150.0662H₂OH₂OLoss of water from the carboxylic acid group.
122.0556HCOOHHCOOHLoss of formic acid.
95.0451C₂H₄NO₂C₂H₄NO₂Cleavage of the Cα-Cβ bond, retaining the protonated pyrazinylmethyl moiety.
81.0451C₃H₆NO₂C₃H₆NO₂Formation of the protonated pyrazine ring after side-chain cleavage.

Analysis of these fragmentation patterns provides a roadmap of the molecule's structure, confirming the presence of the carboxylic acid, amino group, and the pyrazinyl side chain.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exquisitely sensitive to the stereochemistry of a molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

For a small molecule like this compound, the CD spectrum is dominated by electronic transitions associated with its chromophores—the carboxylic acid and the pyrazine ring. The interaction of these chromophores with the chiral center gives rise to characteristic positive or negative absorption bands, known as Cotton effects.

An experimental CD spectrum for this compound would provide:

Confirmation of Chirality: An optically active sample will produce a CD signal, while a racemic mixture will not.

Assignment of Absolute Configuration: By comparing the experimental spectrum to spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute R or S configuration can often be assigned.

Conformational Information: The sign and magnitude of the Cotton effects are sensitive to the solution-state conformation of the molecule, providing complementary data to NMR studies. nih.gov

While CD is more commonly discussed in the context of determining the secondary structure of large biomolecules like proteins, its application to small chiral molecules is a powerful tool for stereochemical analysis. researchgate.net

Theoretical and Computational Investigations of 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Quantum Chemical Calculations on Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.com A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the most stable conformation (the global minimum on the potential energy surface). nanoient.orgnanoient.org

The optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For 3-Amino-3-(pyrazin-2-yl)propanoic acid, this would reveal the spatial arrangement of the pyrazine (B50134) ring relative to the propanoic acid backbone and the amino group. The stability of the molecule can be inferred from the calculated total energy and vibrational frequencies; the absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC(pyrazine)-C(α)1.52 Å
C(α)-N1.47 Å
C(α)-C(β)1.54 Å
C(β)-C(carboxyl)1.53 Å
C(carboxyl)=O1.22 Å
C(carboxyl)-OH1.35 Å
Bond AngleN-C(α)-C(pyrazine)110.5°
N-C(α)-C(β)109.8°
C(α)-C(β)-C(carboxyl)112.0°
Dihedral AngleN-C(α)-C(pyrazine)-N(pyrazine)65.0°
H-N-C(α)-C(β)-60.0°

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)Description
HOMO Energy-6.5Indicates the electron-donating ability.
LUMO Energy-1.2Indicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Reflects chemical reactivity and stability.

Note: The data in this table is hypothetical and illustrative.

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nanoient.org These theoretical values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. nanoient.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nanoient.org This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). These calculations can provide insights into the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹H NMRChemical Shift (δ) of Cα-H4.2 ppm
¹³C NMRChemical Shift (δ) of Cα55.0 ppm
IRN-H stretching frequency3400 cm⁻¹
C=O stretching frequency1720 cm⁻¹
UV-Visλmax275 nm

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

While quantum mechanics calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can explore the conformational landscape of this compound, identifying the most populated conformations and the energy barriers between them. researchgate.net

By simulating the molecule in a solvent, such as water, MD can also provide insights into its interactions with the surrounding environment. This includes the formation of hydrogen bonds between the amino and carboxylic acid groups of the molecule and water molecules, which is crucial for understanding its solubility and behavior in biological systems.

Computational Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often difficult to obtain experimentally. mdpi.com For the synthesis of this compound, DFT calculations can be used to model the reaction pathway. This involves identifying the transition states and intermediates, and calculating the activation energies for each step. nih.gov

This information can help in optimizing reaction conditions to improve yield and selectivity. Similarly, computational methods can be used to explore the mechanisms of various derivatization reactions, aiding in the design of new analogs with desired properties.

Ligand-Target Docking Studies for Potential Biochemical Interactions (excluding clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method can be used to investigate the potential biochemical interactions of this compound with various protein targets. The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity.

Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net This information can provide a rational basis for the design of more potent and selective inhibitors or agonists for a given target.

Table 4: Hypothetical Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity-8.5 kcal/mol
Interacting ResiduesLys72, Glu91, Leu135
Hydrogen BondsN-H...O=C (Lys72), C=O...H-N (backbone)
Hydrophobic InteractionsPyrazine ring with Leu135

Note: This data is hypothetical, for a non-specified kinase, and serves as an illustration of the type of information obtained from docking studies.

Mechanistic Biological Interactions and Biochemical Applications of 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Biochemical Probe Development Utilizing 3-Amino-3-(pyrazin-2-yl)propanoic Acid

No published studies were found describing the development or utilization of this compound as a biochemical probe. The literature lacks information on the synthesis of fluorescently labeled or otherwise tagged versions of this compound for use in imaging, binding assays, or other biochemical applications.

In Vitro Studies on Enzyme Inhibition and Kinetic Mechanisms

There are no specific in vitro studies on enzyme inhibition by this compound. While some pyrazine (B50134) derivatives have been investigated as enzyme inhibitors, there is no data available regarding the inhibitory activity or kinetic mechanisms of this particular compound against any specific enzyme targets.

Analysis of Receptor Binding and Ligand-Target Interaction Modalities

No data is available from receptor binding assays or computational modeling studies that would elucidate the ligand-target interaction modalities of this compound. Its potential affinity for any biological receptors remains uninvestigated in the scientific literature.

Role in Metabolic Pathways or Biosynthetic Routes in Model Organisms (e.g., cellular assays, in vitro systems)

The role of this compound in metabolic pathways or biosynthetic routes has not been explored in any published research. There are no reports from cellular assays or in vitro systems that describe its metabolic fate, incorporation into metabolic pathways, or any influence on biosynthetic processes in model organisms.

Design and Synthesis of Peptidomimetics Incorporating this compound for Biological Target Modulation

There are no published examples of the design and synthesis of peptidomimetics that specifically incorporate the this compound scaffold for the purpose of modulating biological targets. The potential of this compound as a structural component in peptidomimetic design has not been realized in the available literature.

Antimicrobial or Other Biological Activities in Preclinical/Laboratory Settings (excluding human trials)

While various pyrazine derivatives have been synthesized and tested for antimicrobial and other biological activities, there are no specific preclinical or laboratory studies reporting on the biological activities of this compound. Its potential as an antimicrobial agent or for any other therapeutic application has not been documented.

Emerging Applications and Contributions of 3 Amino 3 Pyrazin 2 Yl Propanoic Acid in Materials Science and Catalysis

Utilization in Organic Synthesis as a Chiral Auxiliary or Catalyst Ligand

The inherent chirality of 3-amino-3-(pyrazin-2-yl)propanoic acid, when synthesized in an enantiomerically pure form, makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. wikipedia.org Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. The pyrazine (B50134) moiety, with its nitrogen atoms, could offer unique steric and electronic properties to influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Furthermore, the nitrogen atoms in the pyrazine ring and the amino group can act as coordination sites for metal ions. This characteristic suggests its potential use as a chiral ligand in transition metal catalysis. The resulting metal complexes could be effective catalysts for a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The rigid structure of the pyrazine ring could impart a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Integration into Functional Materials

The multifaceted chemical nature of this compound provides opportunities for its integration into various functional materials.

The amino and carboxylic acid groups of this compound allow it to act as a monomer or a functional building block in polymer chemistry. It can be incorporated into polyamide or polyester (B1180765) backbones through condensation polymerization. The pyrazine ring, with its distinct electronic properties and potential for hydrogen bonding, would be a pendant group along the polymer chain, influencing the material's thermal stability, solubility, and mechanical properties. In the realm of biopolymers, it could be used to modify natural polymers or to create synthetic peptides with specific functionalities.

Amino acids and their derivatives are well-known for their ability to form ordered nanostructures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. beilstein-journals.orgmdpi.com The pyrazine ring in this compound can participate in π-π stacking interactions, while the amino and carboxyl groups can form extensive hydrogen-bonding networks. These interactions could drive the self-assembly of the molecule into higher-order structures like nanofibers, vesicles, or hydrogels. rsc.org Such self-assembling systems are of interest for applications in drug delivery, tissue engineering, and sensing.

Analytical Chemistry Applications (e.g., as a derivatization agent, chromatography standard)

In analytical chemistry, amino acids are often derivatized to enhance their detection and separation in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). The primary amino group of this compound can be reacted with various tagging reagents to introduce a chromophore or fluorophore, facilitating its detection. researchgate.net

Given its well-defined chemical structure and molecular weight, this compound could also serve as a chromatography standard for the identification and quantification of related compounds in complex mixtures. Its unique structure would result in a characteristic retention time and mass spectrum, aiding in the analysis of samples containing pyrazine- or amino acid-based molecules.

Potential in Optoelectronic and Electronic Materials

Pyrazine-containing compounds have been investigated for their applications in optoelectronic and electronic materials due to their electron-deficient nature, which can facilitate electron transport. researchgate.net While there is no specific research on this compound in this context, the pyrazine core suggests a potential for such applications. If incorporated into polymers or organic frameworks, the pyrazine units could contribute to the material's electronic properties. Theoretical studies on related amino acids have explored their potential in optoelectronic applications, suggesting that the combination of an amino acid and a heterocyclic ring could lead to materials with interesting properties. researchgate.net Further research would be needed to synthesize and characterize materials containing this specific compound to evaluate their actual performance in optoelectronic devices.

Future Research Directions and Perspectives on 3 Amino 3 Pyrazin 2 Yl Propanoic Acid

Exploration of Uncharted Synthetic Avenues

The development of novel and efficient synthetic methods for 3-Amino-3-(pyrazin-2-yl)propanoic acid and its derivatives is a primary objective. While established methods exist, future research will likely focus on strategies that offer greater stereocontrol, higher yields, and improved atom economy.

Key research directions include:

Asymmetric Synthesis: Developing direct asymmetric synthetic routes to access specific enantiomers of the compound remains a significant goal. illinois.edu This is crucial as the biological activity of chiral molecules is often enantiomer-dependent.

Catalytic Innovations: Exploring novel catalytic systems, such as those employing transition metals like palladium or nickel, could lead to more efficient and facile syntheses from simple building blocks like olefins and aziridines. illinois.edu Ruthenium pincer complexes have also shown promise in the synthesis of pyrazines from β-amino alcohols, a route that could be adapted for this specific compound. nih.govresearchgate.net

Biocatalysis and Biosynthetic Engineering: Leveraging enzymes or engineered metabolic pathways for the synthesis could offer a green and highly selective alternative to traditional chemical methods. Investigating the biosynthetic machinery of natural products containing β-amino acids may provide inspiration for novel enzymatic tools. nih.gov

Photochemical Methods: The merger of C-H functionalization and photochemistry presents a mild and environmentally friendly approach for the rapid synthesis of diverse non-proteinogenic amino acids from readily available precursors. mdpi.com

Advanced Characterization Techniques and Methodologies

A comprehensive understanding of the structural and physicochemical properties of this compound is fundamental to unlocking its potential. While standard techniques provide basic characterization, advanced methodologies can offer unprecedented insight into its behavior at the molecular level.

Future characterization efforts should focus on:

High-Resolution Spectroscopy: Employing techniques like high-field asymmetric ion mobility spectrometry alongside traditional mass spectrometry can help in understanding the gas-phase behavior and non-covalent interactions of the molecule. wm.edu

Solid-State NMR and Crystallography: For applications in materials science, detailed analysis of the solid-state structure and polymorphism is essential. Advanced solid-state NMR techniques can probe the local environment and dynamics, complementing diffraction data.

In-situ Spectroscopic Analysis: Developing methods to monitor the compound's behavior in real-time within biological or catalytic systems can provide dynamic information that is often lost in static measurements. This could involve using specialized FTIR or Raman spectroscopy setups.

The table below outlines potential advanced techniques and the insights they could provide.

TechniquePotential Application for this compound
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers to support asymmetric synthesis development and biological activity studies.
Circular Dichroism (CD) Spectroscopy Determination of the absolute stereochemistry and analysis of conformational changes upon binding to biological targets or incorporation into peptides.
High-Field Asymmetric Ion Mobility Spectrometry (FAIMS) Characterization of gas-phase structures and stability of non-covalent complexes, providing fundamental data on its intermolecular interaction potential. wm.edu
Solid-State Nuclear Magnetic Resonance (ssNMR) Probing the structure, packing, and dynamics in solid materials, such as polymers or metal-organic frameworks incorporating the amino acid.
Computational Modeling (e.g., DFT) Prediction of spectroscopic properties, conformational preferences, and reaction mechanisms to guide experimental design and interpret complex data. wm.edu

Deeper Mechanistic Insights into Biological and Catalytic Roles

The pyrazine (B50134) ring is a key pharmacophore in many bioactive molecules, known for its ability to participate in hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net Understanding precisely how this compound interacts with biological targets or functions as a catalyst is a critical area for future research.

Key areas for investigation include:

Structural Biology: Co-crystallization of the compound with target enzymes or receptors can provide atomic-level details of its binding mode, guiding the design of more potent and selective analogs. researchgate.net

Enzyme Kinetics and Inhibition Studies: Detailed kinetic analysis can elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive) and provide quantitative measures of potency. This is particularly relevant for targets like methionine aminopeptidases in pathogens. nih.gov

Computational and Mechanistic Studies: Quantum mechanical and molecular dynamics simulations can be used to model reaction pathways in catalysis or to understand the dynamics of ligand-receptor interactions, complementing experimental findings.

Peptidomimicry: As a β-amino acid, its incorporation into peptides can confer unique structural properties and enhanced resistance to proteolytic degradation. acs.org Future studies should explore how it influences peptide conformation and biological function, which is crucial for designing novel therapeutics. nih.govnih.gov

Development of Novel Materials and Technologies

The unique structural features of β-amino acids, including their propensity for self-assembly and the formation of stable secondary structures, make them attractive building blocks for novel biomaterials and functional polymers. nih.gov

Future research in this area could include:

Foldamers and Peptidomimetics: Designing and synthesizing peptides and polymers containing this compound to create "foldamers"—molecules that adopt predictable, stable three-dimensional structures. These could have applications as antimicrobial agents, enzyme inhibitors, or receptor antagonists. acs.org

Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms and the carboxylic acid group make this compound an excellent candidate for a ligand in the construction of MOFs. researchgate.net These materials could be explored for applications in gas storage, separation, or heterogeneous catalysis.

Conductive Polymers and Organic Electronics: The electron-deficient nature of the pyrazine ring suggests that polymers incorporating this moiety could have interesting electronic properties, warranting investigation in the field of materials science. researchgate.net

The table below summarizes potential material applications.

Material ClassPotential Role of this compoundTarget Application
β-Peptide Foldamers Induce stable helical or sheet-like secondary structures. nih.govAntimicrobials, Protein-protein interaction inhibitors. acs.org
Hydrogels Promote self-assembly through hydrogen bonding and π-stacking.Drug delivery, tissue engineering.
Metal-Organic Frameworks (MOFs) Act as an organic linker, connecting metal nodes. researchgate.netGas storage, catalysis, chemical sensing.
Functional Polymers Introduce specific recognition sites or electronic properties into a polymer backbone.Smart materials, organic electronics.

Challenges and Opportunities in the Field of Pyrazine-Substituted β-Amino Acids

While the future is promising, the field faces several challenges that also represent significant opportunities for innovation. Overcoming these hurdles will be key to translating fundamental research into practical applications.

Challenges:

Synthetic Complexity: The stereoselective synthesis of β-amino acids, particularly those with complex substitutions like the pyrazine ring, remains a significant challenge, often requiring multi-step sequences and specialized reagents. illinois.edunih.gov

Limited Commercial Availability: The scarcity and high cost of specialized, non-proteinogenic amino acids can be a barrier to extensive research and development.

Predicting 3D Structure: While β-peptides are known to form stable structures, accurately predicting the final fold of a sequence containing a novel monomer like this compound is still a complex task. acs.org

Biological Understanding: The precise roles and metabolic pathways of many non-proteinogenic amino acids in biological systems are not well understood, which can complicate the interpretation of bioactivity data. wikipedia.org

Opportunities:

Expanding Chemical Space: Pyrazine-substituted β-amino acids represent a largely untapped area of chemical space. Their exploration offers the potential to discover novel pharmacophores and building blocks with unique properties. mdpi.comnih.gov

Enhanced Drug Properties: The incorporation of these amino acids into peptide-based drugs is a proven strategy to improve metabolic stability, enhance potency, and modulate selectivity, addressing key limitations of traditional peptide therapeutics. nih.govresearchgate.net

Interdisciplinary Applications: Research on this compound sits (B43327) at the intersection of organic synthesis, medicinal chemistry, materials science, and biochemistry, fostering opportunities for collaborative and innovative projects.

Sustainable Chemistry: The development of biocatalytic or green chemistry approaches for synthesis presents an opportunity to create valuable compounds through more environmentally benign processes. rsc.org

Q & A

Q. Q1. What synthetic methodologies are optimized for the enantioselective synthesis of 3-amino-3-(pyrazin-2-yl)propanoic acid?

Answer: The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies to control stereochemistry at the β-carbon. A common approach uses pyrazine-2-carboxylic acid derivatives as starting materials, followed by:

Michael addition of nitromethane to a pyrazine-derived α,β-unsaturated ester.

Hydrogenation to reduce the nitro group to an amine.

Q. Q2. How can researchers characterize the stereochemical purity of this compound?

Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (80:20) with 0.1% TFA. Confirm absolute configuration via X-ray crystallography (e.g., using Cu-Kα radiation) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from stereochemical impurities or assay variability . Mitigation strategies:

Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Validate stereopurity via circular dichroism (CD) .

Use isothermal titration calorimetry (ITC) to quantify binding affinities for biological targets like glutamate receptors .

Q. Q4. How do substituents on the pyrazine ring influence the compound’s reactivity and bioactivity?

Answer: Substituents alter electronic effects and steric bulk , impacting interactions with enzymes or receptors. For example:

  • Electron-withdrawing groups (e.g., Cl at position 5) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Hydroxymethyl groups (e.g., at position 2) enable hydrogen bonding with biological targets like kinases .
    Data Table:
SubstituentLogPIC₅₀ (μM) vs. Target X
H−1.2>100
5-Cl−0.812.3 ± 1.5
2-CH₂OH−1.58.9 ± 0.7

Q. Q5. What computational methods predict the interaction of this compound with biological macromolecules?

Answer:

  • Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., NMDA receptors).
  • MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Q6. How can researchers optimize reaction conditions for large-scale synthesis without compromising enantiopurity?

Answer:

  • Use continuous flow reactors to maintain precise temperature control (−20°C for Michael addition).
  • Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) for safer hydrogenation.
  • Implement in-line FTIR monitoring to track reaction progress and minimize byproducts .

Q. Q7. What are the challenges in studying the metabolic stability of this compound in vitro?

Answer:

  • Rapid deamination by amino acid oxidases in liver microsomes. Solutions:
    • Use deuterated analogs to slow enzymatic degradation.
    • Add MAO inhibitors (e.g., pargyline) to incubation mixtures.
  • Quantify metabolites via LC-MS/MS with a C18 column and 0.1% formic acid gradient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.